REACTION_CXSMILES
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[CH3:1][S:2][CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].S(Cl)([Cl:12])(=O)=O>ClCCl>[CH2:7]([O:6][C:4](=[O:5])[CH:3]([Cl:12])[S:2][CH3:1])[CH3:8]
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Name
|
|
Quantity
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10.8 mL
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Type
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reactant
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Smiles
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CSCC(=O)OCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
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|
Quantity
|
8.1 mL
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Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(C(SC)Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |